molecular formula C18H21N5O B2648789 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-4-yl)piperidine-3-carboxamide CAS No. 2097889-55-7

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-4-yl)piperidine-3-carboxamide

Cat. No.: B2648789
CAS No.: 2097889-55-7
M. Wt: 323.4
InChI Key: PRNGGEQORLOBIA-UHFFFAOYSA-N
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Description

The compound “1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-4-yl)piperidine-3-carboxamide” is a complex organic molecule. It contains a cyclopenta[c]pyridazin-3-yl group, a pyridin-4-yl group, and a piperidine-3-carboxamide group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 5H,6H,7H-cyclopenta[c]pyridazin-3-amine have been synthesized . A multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives .

Scientific Research Applications

Synthesis and Structural Applications

The compound falls within the class of heterocyclic compounds, particularly those involving piperidine structures. Research indicates the synthesis of complex molecules involving piperidine, such as 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides through processes like aminomethylation involving 2-thioxonicotinamide derivatives (Dotsenko et al., 2012)(Dotsenko et al., 2012). Moreover, the interaction of pyrazinoic acid with isomeric pyridine carboxamide series in cocrystallization studies reveals the intricate supramolecular growth and intermolecular interactions, highlighting the importance of steric and electrostatic compatibility in the formation of cocrystals or eutectics with pyrazinoic acid–pyridine carboxamide combinations (Prasad et al., 2015)(Prasad et al., 2015).

Therapeutic and Biological Implications

While the specific compound was not directly linked to therapeutic uses, the structural components it shares with other studied compounds suggest potential biological activity. For example, a study on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives showed significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra, indicating the potential of similar structures in drug development (Srinivasarao et al., 2020)(Srinivasarao et al., 2020).

Antimicrobial Properties

Compounds involving pyridine and piperidine structures have been explored for their antimicrobial potential. For instance, a study reported the synthesis of macrocyclic Schiff-bases and hexadecaazatricyclo-carboxamides, which demonstrated high antimicrobial activity comparable to standard drugs like ampicillin and chloramphenicol (El-Salam et al., 2012)(El-Salam et al., 2012).

Properties

IUPAC Name

1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-pyridin-4-ylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c24-18(20-15-6-8-19-9-7-15)14-4-2-10-23(12-14)17-11-13-3-1-5-16(13)21-22-17/h6-9,11,14H,1-5,10,12H2,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNGGEQORLOBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C3CCCC3=C2)C(=O)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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